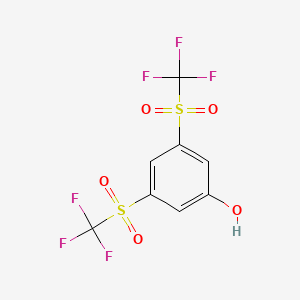

3,5-Bis(trifluoromethylsulfonyl)phenol

Description

Properties

IUPAC Name |

3,5-bis(trifluoromethylsulfonyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O5S2/c9-7(10,11)20(16,17)5-1-4(15)2-6(3-5)21(18,19)8(12,13)14/h1-3,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTRVRROXMEBQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Advanced Structural Characterization of 3,5 Bis Trifluoromethylsulfonyl Phenol

Systematic Naming Conventions and Related Chemical Entities

The systematic name for the compound of interest is 3,5-Bis(trifluoromethylsulfonyl)phenol . This nomenclature is derived following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). The parent molecule is identified as phenol (B47542), which consists of a hydroxyl (-OH) group attached to a benzene (B151609) ring. byjus.comvedantu.compw.live

The carbon atom bearing the hydroxyl group is assigned the locant (position number) '1'. The remaining positions on the benzene ring are numbered sequentially to give the substituents the lowest possible numbers. vedantu.com In this case, two identical substituent groups are present at positions 3 and 5.

The substituent is a trifluoromethylsulfonyl group (-SO₂CF₃). Because the name of the substituent itself contains a numerical prefix ("tri"), the multiplier prefix "Bis-" is used to indicate two such groups. byjus.com Therefore, the name combines the parent name (phenol) with the names and locants of the substituents, resulting in This compound .

This compound belongs to a class of highly functionalized aromatic molecules. Related chemical entities include other substituted phenols, particularly those with strong electron-withdrawing groups, and various aryl sulfones.

Table 1: Comparison of Related Chemical Entities

| Compound Name | Substituent(s) | Key Feature |

| 3,5-Dinitrophenol | -NO₂ | Strong electron-withdrawing nitro groups. |

| 3,5-Bis(trifluoromethyl)phenol (B1329299) | -CF₃ | Strong inductively electron-withdrawing trifluoromethyl groups. mdpi.com |

| Diphenyl sulfone | -SO₂Ph | Parent aryl sulfone structure. wikipedia.org |

| 4,4'-Dichlorodiphenyl sulfone | -Cl, -SO₂- | A precursor to high-performance polymers containing the sulfone group. wikipedia.org |

Conformational Analysis and Stereochemical Considerations in Sulfonyl-Substituted Phenols

The conformational landscape of this compound is primarily defined by the rotation around the aryl-sulfur (C-S) bonds. The geometry around the sulfur atom in a sulfonyl group is approximately tetrahedral. wikipedia.org The orientation of the two bulky trifluoromethylsulfonyl groups relative to the plane of the phenol ring is governed by a balance of steric hindrance and electronic interactions.

It is expected that the lowest energy conformation would minimize steric repulsion between the sulfonyl oxygens, the trifluoromethyl groups, and the adjacent protons on the aromatic ring. Conformational analysis of related aryl sulfones suggests that the preferred conformations are often "folded" or "gauche" rather than linear, to manage electrostatic and steric interactions. rsc.org The two C-S-C planes of the sulfonyl groups are likely twisted out of the plane of the benzene ring.

Electronic Structure Perturbations and Inductive Effects of Bis(trifluoromethylsulfonyl) Groups on Aromatic Rings

The presence of two trifluoromethylsulfonyl (-SO₂CF₃) groups dramatically perturbs the electronic structure of the phenol ring. The sulfonyl group itself is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. numberanalytics.comic.ac.uk This effect is significantly amplified by the attached trifluoromethyl (-CF₃) group, which is one of the most powerful electron-withdrawing groups known, operating primarily through a strong negative inductive effect (-I). mdpi.comnih.gov

Consequently, the -SO₂CF₃ substituent is an exceptionally potent deactivating group, meaning it withdraws a significant amount of electron density from the aromatic π-system. researchgate.net The key electronic effects are:

Inductive Effect (-I): The high electronegativity of the oxygen and fluorine atoms pulls electron density away from the aromatic ring through the sigma bond framework. This is the dominant effect for the -SO₂CF₃ group. ic.ac.uk

Resonance Effect (-M/-R): The sulfonyl group can also withdraw electron density from the π-system via resonance, delocalizing the ring's electrons over the S=O bonds. numberanalytics.com

With two -SO₂CF₃ groups in the meta positions relative to each other, their combined electron-withdrawing power is immense. This leads to a highly electron-deficient aromatic ring. A major consequence is a substantial increase in the acidity of the phenolic proton. The resulting phenoxide anion is greatly stabilized by the extensive delocalization of the negative charge onto the two powerful electron-withdrawing sulfonyl groups.

Table 2: Electronic Properties of Relevant Substituent Groups

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -OH (hydroxyl) | -I (withdrawing) | +M (donating) | Activating |

| -CH₃ (methyl) | +I (donating) | None | Activating |

| -NO₂ (nitro) | -I (withdrawing) | -M (withdrawing) | Deactivating |

| -CF₃ (trifluoromethyl) | -I (withdrawing) | Negligible | Deactivating |

| -SO₂R (sulfonyl) | -I (withdrawing) | -M (withdrawing) | Deactivating |

| -SO₂CF₃ (trifluoromethylsulfonyl) | Very Strong -I | Strong -M | Very Strongly Deactivating |

Intermolecular Interactions and Crystal Packing Motifs in the Solid State

The primary and strongest intermolecular interaction expected in the solid state is hydrogen bonding . The phenolic hydroxyl group (-OH) is a potent hydrogen bond donor. The most effective hydrogen bond acceptors in the molecule are the oxygen atoms of the two sulfonyl groups. nih.gov It is highly probable that the crystal structure is dominated by O-H···O=S hydrogen bonds, which could link the molecules into chains, dimers, or more complex three-dimensional networks.

Other potential interactions that would influence the crystal packing include:

Weak C-H···O and C-H···F interactions: The aromatic C-H groups can act as weak hydrogen bond donors to the sulfonyl oxygens or the fluorine atoms of the trifluoromethyl groups.

π-π Stacking: While the electron-deficient nature of the aromatic ring might disfavor traditional π-π stacking, offset or parallel-displaced stacking interactions between the phenyl rings of adjacent molecules could still occur. nih.gov

Studies on related sulfonyl-containing compounds show that O···H interactions originating from the sulfonyl oxygens are dominant features in their crystal packing. nih.gov The interplay of the strong O-H···O hydrogen bonds and numerous weaker interactions dictates the final, densely packed crystal lattice.

Synthetic Methodologies for 3,5 Bis Trifluoromethylsulfonyl Phenol and Its Derivatives

De Novo Synthesis Routes for Phenols with Electron-Withdrawing Substituents

The creation of the 3,5-disubstituted phenolic core with electron-withdrawing groups can be approached through methods that build the aromatic ring from acyclic precursors or by functionalizing a pre-existing aromatic scaffold.

Cyclization and Annulation Strategies

The construction of highly substituted phenolic rings can be achieved through various cyclization and annulation reactions. These methods offer the advantage of installing the desired substitution pattern during the ring-forming process.

One notable approach is the [4+2] cyclo-condensation reaction. For instance, a series of variously substituted phenols have been synthesized in high yields through a "cyclization-cleavage" approach involving the base-catalyzed reaction of α,β-unsaturated ketones with polymer-bound acetonyl groups. This method proceeds via a tandem Michael addition/annulation followed by elimination and rearrangement to form the phenolic ring. blogspot.com While this specific example does not detail the inclusion of trifluoromethylsulfonyl groups, the versatility of the starting materials could potentially accommodate precursors to these functionalities.

Another powerful technique is the cycloaromatization of propargylic ethers, which has been explored to produce highly substituted phenol (B47542) derivatives under operationally simple, air- and moisture-insensitive conditions. asiachmical.com Mechanistic studies suggest that this reaction proceeds through an electrocyclization followed by a 1,3-proton transfer. asiachmical.com The strategic placement of electron-withdrawing groups on the starting propargylic ether could lead to the desired 3,5-disubstituted phenol.

Furthermore, electrophilic cyclization of substituted propargylic aryl ethers using reagents like iodine (I₂), iodine monochloride (ICl), and phenylselenyl bromide (PhSeBr) can produce 3,4-disubstituted 2H-benzopyrans in excellent yields. nih.gov This methodology tolerates a variety of functional groups, including those that are electron-withdrawing. nih.gov Subsequent manipulation of the resulting benzopyran could potentially yield the target phenolic structure.

A summary of representative cyclization strategies is presented in the table below.

| Cyclization Strategy | Starting Materials | Reagents and Conditions | Product Type | Ref. |

| [4+2] Cyclo-condensation | α,β-Unsaturated ketones, Polymer-bound acetonyl groups | Base-catalyzed | Polysubstituted phenols | blogspot.com |

| Cycloaromatization | Propargylic ethers | Air- and moisture-insensitive conditions | Highly substituted phenols | asiachmical.com |

| Electrophilic Cyclization | Substituted propargylic aryl ethers | I₂, ICl, or PhSeBr in various solvents | 3,4-Disubstituted 2H-benzopyrans | nih.gov |

Directed Functionalization of Aromatic Precursors

An alternative to de novo synthesis is the functionalization of a pre-existing aromatic ring. The primary challenge in synthesizing 3,5-disubstituted phenols lies in the ortho-, para-directing nature of the hydroxyl group in electrophilic aromatic substitution reactions. byjus.com Therefore, specialized strategies are required to achieve meta-functionalization.

Ruthenium-catalyzed meta-sulfonylation of 2-phenylpyridines offers a compelling approach. In this method, the 2-pyridyl group acts as a directing group, facilitating the formation of a stable Ru-C aryl σ-bond that induces a strong para-directing effect relative to the pyridyl group, leading to meta-sulfonylation of the phenyl ring. kcl.ac.uk This provides atypical regioselectivity for chelation-assisted cyclometalation reactions. kcl.ac.uk The pyridyl group can subsequently be removed to yield the meta-sulfonylated phenol.

Another strategy involves the use of removable directing groups to control regioselectivity. For example, palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines has been developed, where the 2-pyridyloxyl group directs the C-H activation. acs.org The pyridyl group can then be cleaved to furnish the ortho-sulfonylated phenol. acs.org While this demonstrates ortho-directing functionalization, modifications to the directing group or reaction conditions could potentially be explored to achieve meta-selectivity.

The table below highlights methods for the directed functionalization of phenolic precursors.

| Functionalization Method | Substrate | Reagents and Conditions | Product | Ref. |

| Ruthenium-catalyzed meta-Sulfonylation | 2-Phenylpyridines | Ru catalyst, Sulfonyl chloride | meta-Sulfonylated 2-phenylpyridines | kcl.ac.uk |

| Palladium-catalyzed ortho-Sulfonylation | 2-Aryloxypyridines | Pd catalyst, Sulfonyl chlorides | ortho-Sulfonylated 2-aryloxypyridines | acs.org |

Introduction of Trifluoromethylsulfonyl Groups onto Phenolic Scaffolds

The introduction of the trifluoromethylsulfonyl (SO₂CF₃) group is a critical step in the synthesis of the target molecule. This can be achieved through either electrophilic or nucleophilic methods.

Electrophilic Sulfonylation Reactions

Electrophilic aromatic substitution is a common method for introducing sulfonyl groups onto an aromatic ring. The direct sulfonation of benzene (B151609) and its derivatives with sulfur trioxide (SO₃) is a well-established industrial process. acs.orgyoutube.com Computational studies have shown that the mechanism can be either concerted or a classic SₑAr mechanism involving a Wheland intermediate, depending on the reaction medium. acs.orgacs.org

For the synthesis of diaryl sulfones, metal-free Friedel-Crafts sulfonylation using triflic acid (TfOH) as a catalyst for the reaction of arylsulfonyl chlorides with arenes has been developed. libretexts.org This method provides good to excellent yields of various sulfone derivatives with high selectivity. libretexts.org

The direct introduction of a trifluoromethylsulfonyl group can be challenging. However, methods for the synthesis of bis[(trifluoromethyl)sulfonyl]ethylated isocoumarins from 2-ethynylbenzoates have been reported, which involve an initial bis(triflyl)ethylation reaction. acs.org While not a direct sulfonylation of a phenol, this demonstrates the feasibility of incorporating the bis(triflyl) moiety.

A plausible route to 3,5-bis(trifluoromethylsulfonyl)phenol could involve the double sulfonylation of a suitably protected phenol or a precursor. The directing effects of the substituents would be crucial. The hydroxyl group is strongly activating and ortho-, para-directing, while the first introduced trifluoromethylsulfonyl group would be deactivating and meta-directing. blogspot.com Therefore, a two-step process would likely be necessary. For instance, starting with phenol, one could perform a para-sulfonylation, protect the hydroxyl group, and then introduce the second sulfonyl group at a meta position to the first, followed by deprotection.

The table below summarizes electrophilic sulfonylation approaches.

| Sulfonylation Method | Substrate | Reagents and Conditions | Product | Ref. |

| Friedel-Crafts Sulfonylation | Arenes, Arylsulfonyl chlorides | Triflic acid (TfOH), 160 °C | Diaryl sulfones | libretexts.org |

| Bis(triflyl)ethylation/Heterocyclization | 2-Ethynylbenzoates | Tf₂C=CH₂ (in situ) | 3-Aryl-4-bis(triflyl)ethylated isocoumarins | acs.org |

| Aromatic Sulfonation | Benzene | Fuming sulfuric acid (SO₃ in H₂SO₄) | Benzenesulfonic acid | youtube.com |

Nucleophilic Approaches to Fluorinated Sulfones

Nucleophilic approaches to introduce the trifluoromethylsulfonyl group are less common but offer alternative synthetic pathways. These methods typically involve the reaction of an aryl halide or another electrophilic precursor with a nucleophilic source of the triflyl group.

While direct nucleophilic trifluoromethylsulfonylation reagents are not widely reported, related transformations provide insight into potential strategies. For example, the synthesis of (benzenesulfonyl)difluoromethyl thioethers has been achieved through the direct nucleophilic substitution of ((difluoromethyl)sulfonyl)benzene (B45312) with organothiocyanates. rsc.org This suggests that a nucleophilic displacement on a suitably activated aromatic ring could be a viable approach.

Aryl boron compounds can undergo Suzuki-type sulfonylation with various sulfonylating agents, including aryl sulfonyl chlorides, to form diaryl sulfones. chemrevlett.com This powerful cross-coupling reaction could potentially be adapted for the synthesis of the target molecule by using a trifluoromethylsulfonylating agent.

Advanced Synthetic Transformations and Reaction Optimization

The synthesis of a complex molecule like this compound often requires the use of advanced synthetic transformations and careful optimization of reaction conditions.

Modern methods for the synthesis of diaryl sulfones include palladium-catalyzed three-component coupling reactions. chemistryviews.org This approach unites an aryl lithium species, an aryl or heteroaryl (pseudo)halide, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) to produce a wide range of sulfones. chemistryviews.org The use of specific ligands, such as electron-poor XantPhos-type ligands, can significantly improve reaction yields. chemistryviews.org

Optimization of traditional sulfonylation processes is also crucial for enhancing production efficiency. This can involve the use of catalysts, such as Lewis acids (e.g., AlCl₃, BF₃) for sulfonation with sulfuric acid or chlorosulfonic acid, and the careful control of reaction parameters like temperature and reagent concentration. asiachmical.com For instance, in the sulfonation of naphthalene, the use of oleum (B3057394) (SO₃ in H₂SO₄) with a trace of HCl as a catalyst can improve the isomer ratio. asiachmical.com Furthermore, waste minimization and energy efficiency are important considerations in large-scale synthesis, with strategies including the recovery and reuse of catalysts and solvents. asiachmical.com

The table below lists some advanced methods and optimization strategies.

| Method/Strategy | Description | Key Features | Ref. |

| Palladium-Catalyzed Three-Component Coupling | Convergent synthesis of sulfones from an aryl lithium, an aryl (pseudo)halide, and a SO₂ surrogate. | Broad substrate scope, use of easy-to-handle SO₂ surrogate (DABSO). | chemistryviews.org |

| Suzuki-Type Sulfonylation | Cross-coupling of aryl boron compounds with sulfonylating agents. | Powerful tool for C-S bond formation. | chemrevlett.com |

| Reaction Optimization | Use of catalysts (e.g., Lewis acids), control of reaction conditions, feedstock purification. | Enhanced yield, selectivity, and efficiency. | asiachmical.com |

Synthetic Routes to this compound and its Analogs

1 High-Yield and High-Purity Synthesis Protocols

A plausible and effective method for the synthesis of this compound involves the direct trifluoromethylsulfonylation of a suitable dihydroxy-substituted aromatic precursor. A logical starting material for this transformation is 3,5-dihydroxyphenol. The reaction would proceed by treating 3,5-dihydroxyphenol with a powerful trifluoromethanesulfonylating agent, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), in the presence of a non-nucleophilic base.

The general reaction scheme is as follows:

The selection of the base and solvent is critical to ensure a high yield and purity of the desired product. Pyridine is a commonly used base for such transformations. chemicalforums.com The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF), at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and minimize side-product formation. orgsyn.org

Table 1: Proposed Reaction Conditions for the Synthesis of this compound

| Parameter | Proposed Condition | Rationale |

| Starting Material | 3,5-Dihydroxyphenol | Commercially available and possesses the required dihydroxy functionality at the meta positions. |

| Reagent | Trifluoromethanesulfonic anhydride (Tf₂O) | A powerful and commonly used electrophilic source of the trifluoromethylsulfonyl group. orgsyn.org |

| Base | Pyridine or a hindered amine (e.g., 2,6-lutidine) | To neutralize the trifluoromethanesulfonic acid byproduct and facilitate the reaction. chemicalforums.com |

| Solvent | Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) | Inert aprotic solvents that are suitable for this type of reaction. orgsyn.org |

| Temperature | 0 °C to room temperature | To control the reaction rate and minimize potential side reactions. orgsyn.org |

| Stoichiometry | >2 equivalents of Tf₂O and base | To ensure complete disulfonylation of the dihydroxyphenol. |

Purification of the resulting this compound would likely involve an aqueous workup to remove the base and its salt, followed by extraction with an organic solvent. Further purification could be achieved through column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent system to obtain the product in high purity.

2 Catalyst-Mediated Preparations (e.g., Copper-Catalyzed Reactions)

While the direct sulfonylation of phenols is a robust method, catalyst-mediated reactions offer alternative pathways that can sometimes provide improved yields or milder reaction conditions. Copper-catalyzed reactions, in particular, have been employed for the formation of C-S bonds in the synthesis of aryl sulfones.

Although a specific copper-catalyzed synthesis of this compound has not been reported, one could envision a route starting from a dihalo-substituted precursor, such as 3,5-dibromophenol (B1293799) or 3,5-diiodophenol. This precursor could then be subjected to a copper-catalyzed coupling reaction with a source of the trifluoromethylsulfonyl group. However, the direct introduction of a trifluoromethylsulfonyl group via copper catalysis is less common than the formation of aryl alkyl or aryl aryl sulfones.

A more plausible, albeit indirect, catalytic approach would involve the synthesis of a related derivative. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have been synthesized using various catalytic methods. These methods, while not directly producing the target phenol, highlight the utility of catalysis in functionalizing the 3,5-disubstituted phenyl scaffold. mdpi.comnih.govnih.gov

Acid Base Chemistry and Proton Donating Capabilities of 3,5 Bis Trifluoromethylsulfonyl Phenol

Intrinsic Acidity Characterization in Non-Aqueous Solvents and Gas Phase

To understand the inherent acidity of a compound, free from the complexities of solvent interactions, chemists turn to measurements in non-aqueous solvents and the gas phase. These studies provide a pure measure of the molecule's ability to donate a proton.

The Hammett acidity function is a widely used measure to quantify the acidity of concentrated acid solutions and the effect of substituents on the acidity of aromatic acids. The Hammett substituent constant (σ) provides a measure of the electronic influence of a substituent. For the trifluoromethylsulfonyl group, the constants are σ_m_ = 0.76 and σ_p_ = 0.96. psu.edu These high positive values indicate its exceptional electron-withdrawing capacity through both inductive and resonance effects.

Table 1: Hammett Substituent Constants for Selected Groups

| Substituent | σ_m | σ_p_ |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -CF₃ | 0.43 | 0.54 |

| -NO₂ | 0.71 | 0.78 |

| -SO₂CF₃ | 0.76 | 0.96 |

This table illustrates the strong electron-withdrawing nature of the trifluoromethylsulfonyl group compared to other common substituents.

Gas-phase acidity provides the most intrinsic measure of a molecule's acidity by eliminating all solvent effects. These measurements are typically performed using techniques like ion cyclotron resonance (ICR) spectrometry. utk.edu While specific experimental gas-phase acidity data for 3,5-bis(trifluoromethylsulfonyl)phenol could not be located in the reviewed literature, the powerful electron-withdrawing nature of the two trifluoromethylsulfonyl groups strongly suggests that it would be a very strong acid in the gas phase. The stability of the resulting phenoxide ion would be significantly enhanced by the ability of the -SO₂CF₃ groups to delocalize the negative charge.

Superacidity Phenomena Associated with Highly Fluorinated Phenols

Superacids are acids with an acidity greater than that of 100% sulfuric acid. While this compound itself may not formally meet the definition of a superacid in all contexts, the presence of multiple perfluoroalkylsulfonyl groups can lead to exceptionally high acidity, approaching the superacidic region. researchgate.net The extreme stabilization of the conjugate base by these groups is the primary driver for this phenomenon. The study of such highly acidic phenols is crucial for designing novel catalysts for a variety of chemical transformations.

Mechanistic Investigations of Proton Transfer Pathways

The transfer of a proton from a highly acidic phenol (B47542) to a base is a fundamental chemical process. In solution, this can occur through a direct, concerted pathway or a stepwise mechanism involving solvent molecules. For highly fluorinated phenols, the proton transfer is expected to be extremely rapid due to the high thermodynamic driving force. Studies on related systems, such as photosynthetic reaction centers, have highlighted the importance of understanding the specific pathways of proton transfer, which can involve a network of hydrogen bonds. nih.govnih.gov In the case of this compound, the proton on the hydroxyl group is highly activated, and its transfer to a suitable base would likely proceed through a low-barrier pathway.

Influence of Multiple Trifluoromethylsulfonyl Groups on Phenolic Acidity and Conjugate Base Stability

The presence of two trifluoromethylsulfonyl groups at the meta positions of the phenol ring has a profound and additive effect on its acidity. These groups exert their influence through two primary mechanisms:

Inductive Effect (-I): The high electronegativity of the fluorine and oxygen atoms in the -SO₂CF₃ group leads to a strong withdrawal of electron density from the aromatic ring through the sigma bonds. This effect polarizes the O-H bond, facilitating proton donation.

Resonance Effect (-M): The sulfonyl group can participate in resonance, delocalizing the negative charge of the phenoxide ion onto the oxygen atoms of the sulfonyl groups. This delocalization significantly stabilizes the conjugate base.

The combination of these effects from two -SO₂CF₃ groups makes the 3,5-bis(trifluoromethylsulfonyl)phenoxide ion exceptionally stable. This high degree of stabilization is the key reason for the remarkably high acidity of the parent phenol.

Role As a Building Block and Precursor in Advanced Chemical Synthesis

Synthesis of Complex Organic Molecules

The unique electronic properties of 3,5-bis(trifluoromethylsulfonyl)phenol make it a valuable starting material for the synthesis of intricate organic structures, including polycyclic aromatic compounds, heterocycles, and functionalized materials.

Precursors for Polycyclic Aromatic Compounds and Heterocycles

While direct synthesis of polycyclic aromatic hydrocarbons (PAHs) from this compound is not extensively documented, the closely related 3,5-bis(trifluoromethyl)phenyl moiety has been successfully incorporated into various complex cyclic systems. nih.gov For instance, pyrazole (B372694) derivatives, a significant class of nitrogen-containing heterocycles, have been synthesized using precursors bearing the 3,5-bis(trifluoromethyl)phenyl group. nih.govnih.gov The synthesis typically involves the reaction of a 3',5'-bis(trifluoromethyl)acetophenone (B56603) with a hydrazine (B178648) derivative, followed by cyclization to form the pyrazole ring. nih.gov These heterocycles have shown promise as potent growth inhibitors of drug-resistant bacteria. nih.govnih.gov

The synthesis of such pyrazole derivatives can be summarized in the following reaction scheme:

| Reactant 1 | Reactant 2 | Key Reagent | Product Class | Reference |

| 3',5'-Bis(trifluoromethyl)acetophenone | 4-Hydrazinobenzoic acid | Vilsmeier-Haack reagent | Pyrazole derivatives | nih.gov |

This approach highlights the utility of the 3,5-bis(trifluoromethyl)phenyl scaffold in constructing biologically active heterocyclic compounds. The strong electron-withdrawing nature of the trifluoromethyl groups can enhance the pharmacological properties of the final molecule. nih.gov

Incorporation into Functionalized Materials Precursors

The robust nature of the 3,5-bis(trifluoromethyl)phenyl group makes it an attractive component for high-performance polymers and coatings. nbinno.com Phenolic resins, for example, are a class of polymers known for their thermal stability and chemical resistance. While the direct incorporation of this compound into such polymers is a subject of ongoing research, the use of substituted phenols in creating functionalized polymer precursors is a well-established strategy. The inclusion of fluorinated groups can impart desirable properties such as hydrophobicity, low surface energy, and enhanced thermal stability to the resulting materials. These characteristics are highly sought after in the electronics and automotive industries for applications like advanced coatings and specialized polymers. nbinno.com

Precursors for Novel Ionic Liquids and Electrolytes

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as designer solvents and electrolytes due to their unique properties, including low volatility, high thermal stability, and wide electrochemical windows. The design of the anion is crucial in tuning these properties.

Synthesis of Weakly Coordinating Anions Derived from this compound

A key feature for anions in high-performance electrolytes is their ability to be "weakly coordinating." This means they have a low tendency to associate with the cation, allowing for greater ionic mobility. The anion derived from this compound, the 3,5-bis(trifluoromethylsulfonyl)phenoxide, is a strong candidate for a weakly coordinating anion. The negative charge on the phenoxide oxygen would be significantly delocalized across the two powerful electron-withdrawing trifluoromethylsulfonyl groups.

While the synthesis of ionic liquids based on this specific phenoxide is not yet widely reported, the principles can be drawn from the well-studied bis(trifluoromethylsulfonyl)imide (TFSI) anion. nih.govnih.govmallakchemicals.comacs.orgrsc.org The TFSI anion is known for forming ionic liquids with low viscosity and good electrochemical stability. nih.gov The synthesis of such ionic liquids typically involves a metathesis reaction where a salt of the desired cation (e.g., an imidazolium (B1220033) or ammonium (B1175870) halide) is reacted with a salt of the weakly coordinating anion (e.g., a lithium or silver salt).

A hypothetical synthesis of an ionic liquid based on the 3,5-bis(trifluoromethylsulfonyl)phenoxide anion could proceed as follows:

| Cation Precursor | Anion Precursor | Product |

| 1-Butyl-3-methylimidazolium chloride | Lithium 3,5-bis(trifluoromethylsulfonyl)phenoxide | 1-Butyl-3-methylimidazolium 3,5-bis(trifluoromethylsulfonyl)phenoxide |

Anion Design for Enhanced Electrolyte Performance

The performance of an electrolyte is heavily dependent on the properties of its constituent ions. For applications in devices like lithium-ion batteries, a desirable electrolyte should possess high ionic conductivity, a wide electrochemical window, and good thermal and chemical stability. The design of the 3,5-bis(trifluoromethylsulfonyl)phenoxide anion aligns well with these requirements.

Ligand Design in Coordination Chemistry (if applicable to its anion)

The 3,5-bis(trifluoromethylsulfonyl)phenoxide anion also has potential as a ligand in coordination chemistry. Phenoxide ligands are known to form stable complexes with a wide range of metal ions. The electronic properties of the phenoxide can be tuned by substituents on the phenyl ring, which in turn influences the properties of the resulting metal complex.

The strong electron-withdrawing nature of the two trifluoromethylsulfonyl groups would make the 3,5-bis(trifluoromethylsulfonyl)phenoxide a relatively weak-field ligand. This could be advantageous in stabilizing metal centers in unusual oxidation states or in creating complexes with specific catalytic activities. Sterically hindered phenoxide ligands have been shown to influence the coordination geometry and reactivity of metal centers. nih.govresearchgate.net While the trifluoromethylsulfonyl groups are not exceptionally bulky, their electronic influence would be the dominant factor. The coordination of this phenoxide to a metal center could enhance the Lewis acidity of the metal, making the resulting complex a potent catalyst for various organic transformations. For instance, iron(III) complexes with phenolate-containing ligands have been investigated as T1 MRI probes. nsf.gov

The coordination chemistry of this particular phenoxide is an area ripe for exploration, with potential applications in catalysis, materials science, and bioinorganic chemistry.

Reactivity and Reaction Mechanisms Involving 3,5 Bis Trifluoromethylsulfonyl Phenol

Electrophilicity of Aromatic Triflones and Related Compounds

The trifluoromethylsulfonyl group (-SO2CF3), often called a triflone group, is one of the most powerful electron-withdrawing groups used in organic chemistry. The presence of two such groups on the aromatic ring of 3,5-bis(trifluoromethylsulfonyl)phenol dramatically reduces the electron density of the benzene (B151609) ring, rendering it highly electrophilic. This is in stark contrast to unsubstituted benzene, which is nucleophilic in character.

Research into related aromatic triflones, such as 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, has shown that the SO2CF3 group possesses an especially high capacity to stabilize negative charge, a key factor in enhancing the electrophilicity of an aromatic system. nih.gov This stabilization arises from strong polarization effects. nih.gov Kinetic studies on the formation of σ-complexes (Meisenheimer complexes) with methoxide (B1231860) have been used to quantify and rank the electrophilicity of these compounds. nih.gov The reactivity of aromatic triflones like 1,3,5-tris(trifluoromethanesulfonyl)benzene (B14622146) has been described as being on the borderline of "superelectrophilicity". nih.gov This high degree of electrophilicity makes the aromatic ring of compounds like this compound susceptible to attack by nucleophiles, a reversal of the typical reactivity pattern seen in electrophilic aromatic substitution of standard phenols.

Table 1: Comparison of Electronic Effects of Common Aromatic Substituents

| Substituent Group | Name | Electronic Effect on Aromatic Ring | Typical Reactivity Promoted |

|---|---|---|---|

| -OH | Hydroxyl | Strong electron-donating, activating | Electrophilic Aromatic Substitution |

| -NO2 | Nitro | Strong electron-withdrawing, deactivating | Nucleophilic Aromatic Substitution |

| -CF3 | Trifluoromethyl | Strong electron-withdrawing, deactivating | Nucleophilic Aromatic Substitution |

Nucleophilic Aromatic Substitution (SNAr) Reactivity and Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for electron-deficient aromatic compounds. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the electron-poor aromatic ring at the carbon bearing a suitable leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org

The presence of strong electron-withdrawing groups is essential to activate the ring for SNAr because they stabilize the negatively charged Meisenheimer intermediate. libretexts.org With two triflone groups, the aromatic ring of this compound is highly activated for such reactions. The triflone groups are exceptionally effective at stabilizing the anionic intermediate through resonance and inductive effects. nih.gov

For this compound, an SNAr reaction would involve a nucleophile attacking the ring. While the hydroxyl group is not a good leaving group itself, it can be converted into a better one (e.g., a triflate or tosylate). Alternatively, under certain conditions, the phenoxide itself can act as a leaving group. The positions ortho and para to the powerful activating triflone groups are the most electron-deficient and therefore the most likely sites for nucleophilic attack.

Mechanistic Studies of Transformations Promoted by the Compound

While specific mechanistic studies detailing the use of this compound as a reaction promoter are not widely documented, its structure strongly suggests it can function as a potent Brønsted acid catalyst. The acidity of a phenol (B47542) is significantly increased by the presence of electron-withdrawing groups on the ring, which stabilize the resulting phenoxide anion. libretexts.org

Given that the two triflone groups are exceptionally strong electron-withdrawing substituents, it is predicted that this compound is a highly acidic compound, likely surpassing the acidity of phenols substituted with nitro or trifluoromethyl groups. For instance, related aryl triflates have been shown to be very acidic, with pKa values in the range of 4.0–4.4. nih.gov The direct attachment of the -SO2CF3 group to the ring would be expected to result in even greater acidity.

This high acidity means the compound can readily donate its phenolic proton. In this capacity, it could catalyze a variety of acid-mediated transformations, such as esterifications, acetal (B89532) formations, or Friedel-Crafts-type reactions, by protonating the substrate and rendering it more electrophilic. Its potential utility is analogous to other strong, non-coordinating acid catalysts used in organic synthesis. For example, tris(pentafluorophenyl)borane, a strong Lewis acid, is known to catalyze the hydroarylation of olefins with phenols, a reaction that proceeds via activation of either the phenol or the olefin. researchgate.net The high Brønsted acidity of this compound suggests it could promote similar reactions through protonation of the olefin.

Stability and Reactivity under Diverse Chemical Environments

The chemical stability of this compound is a balance between the robustness of the triflone groups and the reactivity of the phenol moiety.

Thermal and Chemical Stability: The trifluoromethylsulfonyl group is known for its high thermal stability and general resistance to chemical degradation. The sulfur-carbon and sulfur-oxygen bonds are strong, and the trifluoromethyl group itself is very stable. This imparts considerable robustness to the molecule under many conditions. Related compounds like bis(trifluoromethanesulfonyl)imide anions are key components of thermally stable ionic liquids.

pH-Dependent Reactivity: The compound's behavior is highly dependent on pH. In neutral and acidic media, the molecule is expected to be relatively stable. nih.gov However, in basic environments, the highly acidic phenolic proton will be readily abstracted to form the corresponding phenoxide salt. This deprotonation alters the electronic character and reactivity of the molecule.

Oxidative and Reductive Conditions: The phenol ring is susceptible to oxidation, which could potentially lead to the formation of quinone-like structures under appropriate oxidizing conditions. The triflone groups are generally resistant to oxidation. Conversely, under specific, powerful reducing conditions, the trifluoromethylsulfonyl groups could be reduced.

Catalytic Cleavage: While the aryl C-S bonds are strong, certain transition-metal catalysts are known to cleave analogous C-O bonds in aryl triflates for use in cross-coupling reactions. organic-chemistry.org It is conceivable that under specific catalytic conditions, the C-S or C-O bonds in this compound or its derivatives could be targeted for synthetic transformations.

Table 2: Predicted Stability and Reactivity of this compound

| Chemical Environment | Expected Reactivity/Stability |

|---|---|

| Acidic (e.g., HCl, H2SO4) | Generally stable; the phenolic -OH remains protonated. |

| Basic (e.g., NaOH, K2CO3) | Rapid deprotonation to form the stable phenoxide anion. Poor stability of related triflates observed. nih.gov |

| Oxidative (e.g., KMnO4, H2O2) | The phenol group is susceptible to oxidation. The triflone groups are expected to be stable. |

| Reductive (e.g., LiAlH4, H2/Pd) | The triflone groups are generally resistant but may be reduced under harsh conditions. The aromatic ring may be hydrogenated under forcing conditions. |

| Transition Metal Catalysis | The C-S or C-OH bonds could potentially be cleaved and participate in cross-coupling reactions, analogous to aryl triflates. organic-chemistry.org |

Theoretical and Computational Studies on 3,5 Bis Trifluoromethylsulfonyl Phenol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) of Electronic Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of 3,5-bis(trifluoromethylsulfonyl)phenol. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine properties such as molecular orbital energies, electron density distribution, and electrostatic potential.

The two trifluoromethylsulfonyl (-SO₂CF₃) groups are powerful electron-withdrawing groups. These groups significantly influence the electronic properties of the phenol (B47542) ring. DFT calculations can quantify this effect by mapping the electron density and electrostatic potential surface. Such calculations would show a significant polarization of the molecule, with electron density drawn away from the aromatic ring and towards the sulfonyl and trifluoromethyl moieties. This electronic shift is a key factor in the compound's high acidity.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in predicting chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom, while the LUMO would likely be distributed over the electron-deficient aromatic ring and the sulfonyl groups. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of a Model Substituted Phenol (Note: Data is illustrative for a phenol with strong electron-withdrawing groups, as specific data for this compound is not readily available in published literature.)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -7.5 eV | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | -2.1 eV | DFT/B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 5.4 eV | DFT/B3LYP/6-311+G(d,p) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insight into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior and interactions with other molecules over time.

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility. The primary points of conformational freedom are the rotation around the C-S bonds and the orientation of the hydroxyl group. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers. It is expected that the bulky trifluoromethylsulfonyl groups will create significant steric hindrance, leading to a limited number of low-energy conformations.

MD simulations are also invaluable for studying intermolecular interactions. For instance, simulations of this compound in a solvent like water would reveal the nature of the solvation shell and the extent of hydrogen bonding between the phenolic hydroxyl group and water molecules. utwente.nl Furthermore, simulations of multiple molecules of the compound can shed light on self-assembly and aggregation behavior, driven by a combination of hydrogen bonding and dipole-dipole interactions. utwente.nlmdpi.com

Computational Modeling of Acidity and Hydrogen Bonding Networks

The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. The presence of two potent electron-withdrawing -SO₂CF₃ groups at the meta positions is expected to make this compound a very strong acid, significantly more so than phenol itself.

Computational methods can predict the pKa of a compound with a high degree of accuracy. researchgate.net This is typically done by calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often using a combination of quantum mechanics for the solute and a continuum solvation model to represent the solvent. nih.gov The strong inductive and resonance effects of the trifluoromethylsulfonyl groups would delocalize the negative charge of the resulting phenoxide ion over the entire molecule, leading to a highly stabilized conjugate base and thus, a very low pKa.

The ability of this compound to act as a hydrogen bond donor is also a key feature. Computational models can be used to study the geometry and energetics of hydrogen bonds formed with various acceptors. researchgate.net These studies can reveal the strength of these interactions and how they are influenced by the electronic nature of the molecule. researchgate.neted.gov The strong acidity of the phenolic proton suggests that it will form very strong hydrogen bonds with suitable acceptors.

Table 2: Predicted Acidity and Hydrogen Bond Properties (Note: Values are hypothetical and based on the expected effects of the substituents, as specific experimental or computational data for this compound is limited.)

| Property | Predicted Value/Characteristic | Computational Approach |

|---|---|---|

| pKa | < 2 | DFT with continuum solvation model |

| Hydrogen Bond Donor Strength | Very Strong | Quantum chemical calculations (e.g., AIM, NBO) |

Prediction and Analysis of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. usda.gov For this compound, theoretical studies can predict the most likely sites for electrophilic or nucleophilic attack and map out the energy profiles of potential reactions.

For example, in reactions involving the phenolic hydroxyl group, such as etherification or esterification, computational methods can be used to model the reaction pathway, identify the transition state structures, and calculate the activation energies. usda.gov This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions.

Similarly, the reactivity of the aromatic ring can be investigated. Despite the deactivating effect of the -SO₂CF₃ groups, it may still be possible to carry out certain electrophilic aromatic substitution reactions under harsh conditions. Computational analysis of the transition states for substitution at different positions on the ring can predict the regioselectivity of such reactions.

Computational Design of Novel Derivatives with Tuned Properties

One of the most exciting applications of computational chemistry is the in silico design of new molecules with desired properties. nih.gov Starting with the basic scaffold of this compound, computational methods can be used to explore how modifications to its structure would affect its properties.

For instance, by systematically replacing the hydrogen atoms on the aromatic ring with other functional groups, it is possible to tune the acidity, lipophilicity, and electronic properties of the molecule. Quantum chemical calculations can be used to screen a virtual library of derivatives and identify candidates with optimized characteristics for a specific application, such as catalysis or materials science. This computational pre-screening can significantly reduce the time and cost associated with experimental synthesis and testing. Researchers have successfully used such approaches to design novel derivatives of other phenolic compounds for various applications. nih.govnih.gov

Integration in Specialized Chemical Systems

Incorporation of Related Bis(trifluoromethylsulfonyl) Anions in Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency. The bis(trifluoromethylsulfonyl)imide anion ([TFSI]⁻ or [N(SO₂CF₃)₂]⁻), a structure closely related to the functional groups of 3,5-bis(trifluoromethylsulfonyl)phenol, is a key component in a widely studied class of ILs due to the advantageous properties it imparts.

The synthesis of phenol-derived ionic liquids, or protic ionic liquids (PILs), typically involves a straightforward acid-base neutralization reaction between a Brønsted acid and a Brønsted base. In this context, a substituted phenol (B47542) can act as the acidic component. For instance, fluorine-substituted phenolic ILs have been synthesized through a two-step process. The first step involves the reaction of a phosphonium (B103445) halide, such as tetrabutylphosphonium (B1682233) bromide, with silver oxide in ethanol. This is followed by a second step where the resulting intermediate is reacted with the desired substituted phenol to yield the final phenolic ionic liquid. researchgate.net

Superbase-derived ionic liquids (SILs) represent another class where phenolate (B1203915) anions are incorporated. These are promising sorbents for CO₂, though challenges related to stability, such as side reactions and auto-oxidation, have been noted. researchgate.net The design of these ILs often involves pairing phenolate anions with bulky organic cations like phosphonium or guanidinium (B1211019) to achieve desired physical and chemical properties. researchgate.net

The physicochemical properties of ionic liquids containing the bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion are heavily influenced by the choice of the cation. nih.gov These properties are critical for tailoring the IL for specific applications, from electrolytes to elastomer composites. nih.govnih.gov

Incorporating the [TFSI]⁻ anion generally results in ILs with relatively low viscosity and good electrochemical stability. nih.govmdpi.com However, the cation structure plays a crucial role in fine-tuning these characteristics. For example, ILs with alkylpyrrolidinium and alkylammonium cations paired with [TFSI]⁻ have been shown to effectively reduce the optimal vulcanization time and temperature for natural rubber compounds. nih.gov In contrast, sulfonium-based [TFSI]⁻ ILs can lead to a lower crosslinking degree in elastomers but significantly improve the resistance of the composites to thermo-oxidation. nih.gov

The thermal stability of ILs is a key feature, and for a given cation, the stability with a [TFSI]⁻ anion is generally higher than with other common anions like [PF₆]⁻ or [BF₄]⁻. mdpi.com The choice of cation core also significantly affects the electrochemical window (ECW) and molar conductivity. nih.gov Bulky aliphatic cations such as pyrrolidinium (B1226570) tend to provide wider electrochemical windows (> 6 V) but also result in higher viscosity and lower molar conductivity compared to ILs with aromatic or sulfur-containing cations. nih.gov

Applications in Advanced Materials Science

The robust nature of the trifluoromethylsulfonyl functional group makes compounds containing it, and particularly the related [TFSI]⁻ anion, valuable components in the development of advanced materials.

Salts and ionic liquids based on the bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion are of significant interest for electrochemical applications, especially as electrolytes in next-generation batteries. nih.govfrontiersin.org Their popularity stems from high thermal and electrochemical stability, with electrochemical windows often exceeding 5.0 V versus Li/Li⁺, and high ionic conductivities in aprotic solvents. frontiersin.org

Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) is a key salt used in developing highly conductive polymer electrolytes for solid-state lithium metal batteries. frontiersin.org In liquid electrolytes, dual-salt systems combining LiTFSI with other salts like lithium difluoro(oxalato)borate (LiODFB) have shown significantly better thermal stability compared to conventional LiPF₆-based electrolytes, which is crucial for improving battery safety at elevated temperatures. mdpi.com Studies on these dual-salt electrolytes show they decompose at temperatures above 270°C, a notable improvement over standard formulations. mdpi.com

Furthermore, [TFSI]⁻-based electrolytes are being evaluated for multivalent cation batteries (Mg²⁺, Ca²⁺, Zn²⁺). nih.gov Research indicates that the nature of the cation significantly impacts performance; for instance, zinc-based electrolytes with [TFSI]⁻ show high anodic stability due to specific solvent coordination structures that shield the zinc cation. nih.gov Ionic liquids containing the [TFSI]⁻ anion are also used in electrochemical double-layer capacitors (EDLCs). nih.govmdpi.com

The application of bis(trifluoromethylsulfonyl) compounds extends into polymer science. As mentioned previously, ionic liquids with the [TFSI]⁻ anion have been successfully used to fine-tune the curing characteristics and performance of natural rubber composites. nih.gov The choice of cation allows for targeted improvements, such as enhancing tensile strength or increasing resistance to thermo-oxidative aging. nih.gov Additionally, polymers functionalized with 3,5-bis(trifluoromethyl)phenol (B1329299) (BTMP) have been investigated as stationary phases in gas chromatography, demonstrating selective capabilities for chemical warfare agent surrogates.

Separation Science and Extraction Processes

The specific interactions of phenols and fluorinated anions have been exploited in various separation and extraction technologies. 3,5-Bis(trifluoromethyl)phenol has been employed as a hydrogen bond donor in the synergistic extraction of aluminum (III) and gallium (III) from an aqueous phase into heptane, working in concert with 2,4-pentanedione to enhance extraction efficiency. sigmaaldrich.com

Ionic liquids based on the bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion have proven to be effective solvents for liquid-liquid extraction processes. researchgate.net They have been used to extract various phenolic compounds, such as phenol, o-cresol, and 2-chlorophenol, from water with high efficiency. researchgate.net The extraction process is influenced by factors including the chemical structure of the IL's cation, the pH of the aqueous phase, and the temperature. researchgate.netdphen1.com Studies have shown that imidazolium-based [TFSI]⁻ ILs can achieve high extraction efficiencies for phenols from aqueous solutions, particularly at pH levels below 7. researchgate.netdphen1.com These ILs have also been evaluated for the separation of aromatic hydrocarbons like benzene (B151609) from alkanes. researchgate.net

Liquid-Liquid Extraction of Phenolic Compounds

The anion derived from this compound, namely bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), is a key component in the formulation of ionic liquids (ILs) used for the liquid-liquid extraction of phenolic compounds from aqueous solutions. researchgate.netresearchgate.net This technique is considered an attractive method for removing phenol and other pollutants from contaminated wastewater, particularly when phenol concentrations are high. rsc.org The process relies on the differential solubility of the phenols between the water phase and a water-immiscible solvent, in this case, an ionic liquid. rsc.org

Ionic liquids containing the bis(trifluoromethylsulfonyl)imide anion have been systematically studied for their efficacy in extracting various phenolic compounds, including phenol, o-cresol, 2-chlorophenol, resorcinol, guaiacol, and syringol, from water. researchgate.netresearchgate.netnih.gov Research has demonstrated that the extraction efficiency is influenced by several factors, such as the initial concentration of the phenolic compound, the phase volume ratio between the ionic liquid and the aqueous phase (V(IL):V(W)), pH, and the specific chemical structures of both the ionic liquid's cation and the target phenol. researchgate.netacs.org

Studies show that for [NTf₂]⁻-based ionic liquids, the extraction efficiency often increases with a higher initial concentration of the phenolic compound in the water. researchgate.net For instance, the extraction of phenols can rise from 50% to over 90% when the initial phenol concentration exceeds 5 g/L. researchgate.net The volume ratio is also a critical parameter; optimizing this ratio can significantly enhance extraction without excessive use of the ionic liquid. researchgate.net Furthermore, the extraction process is most effective when the pH of the aqueous solution is below the pKa of the phenolic compounds, ensuring they remain in their non-ionized form, which is preferable for transfer into the ionic liquid phase. researchgate.netacs.org Ionic liquids like choline (B1196258) bis(trifluoromethylsulfonyl)imide ([Ch][NTf₂]) have been identified as suitable solvents for this purpose. researchgate.net

The table below summarizes the extraction efficiencies for various phenolic compounds using a representative [NTf₂]⁻-based ionic liquid.

| Phenolic Compound | Ionic Liquid System | Extraction Efficiency (%) | Reference |

| Phenol | [BMim][NTf₂] | >80 | scielo.br |

| o-Cresol | [NTf₂]⁻-based ILs | High | researchgate.net |

| 2-Chlorophenol | [NTf₂]⁻-based ILs | High | researchgate.net |

| Resorcinol | [NTf₂]⁻-based ILs | High | researchgate.net |

| Guaiacol | [Choline][NTf₂] | High | researchgate.net |

| Syringol | [Choline][NTf₂] | High | researchgate.net |

This table is interactive. Data is representative of findings in the cited literature.

Role of Anion Structure in Extraction Efficiency

The structure of the ionic liquid's anion is a primary determinant of its efficiency in extracting phenolic compounds. rsc.orgacs.org The process is largely driven by interactions such as hydrogen bonding between the anion and the hydroxyl group of the phenol. rsc.orgmdpi.com The properties of the anion, particularly its hydrophobicity and hydrogen-bonding strength, significantly affect the extraction performance. rsc.orgdphen1.com

The bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion, derived from this compound, is particularly effective due to its hydrophobic nature. rsc.org In comparative studies of ionic liquids with the same cation but different anions, the anion's nature proves to be a critical factor. For example, while some studies report that ILs with the [BF₄]⁻ anion show high efficiency due to the strong hydrogen bonding it can form with phenol, others highlight the superior performance of hydrophobic anions like [NTf₂]⁻. rsc.orgresearchgate.net The extraction efficiency for a given cation generally follows the trend of increasing with the hydrophobicity of the anion. dphen1.com

The choice of anion influences the physical properties of the ionic liquid, such as viscosity, which in turn affects mass transfer rates during extraction. rsc.orgscielo.br Ionic liquids with the [NTf₂]⁻ anion, such as 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM][NTf₂]), often have lower viscosity compared to their counterparts with anions like hexafluorophosphate (B91526) ([PF₆]⁻). scielo.br This lower viscosity can facilitate the mobility of compounds into the solvent phase, thereby enhancing extraction efficiency. scielo.br For instance, [BMIM][NTf₂] was found to be more efficient for phenol extraction than [BMIM][PF₆], a difference attributed in part to the lower viscosity and different molecular interactions of the [NTf₂]⁻-based IL. scielo.br

The table below compares the extraction efficiency of different anions paired with the same cation, highlighting the structural influence of the anion.

| Cation | Anion | Target Compound | Relative Extraction Efficiency | Key Influencing Factor |

| [EtO₂C₂mim]⁺ | Br⁻ | Phenol | High (~99%) | Strong H-bonding |

| [EtO₂C₂mim]⁺ | BF₄⁻ | Phenol | Medium | H-bonding |

| [EtO₂C₂mim]⁺ | PF₆⁻ | Phenol | Low | Limited H-bonding, low solubility |

| [C₈mim]⁺ | BF₄⁻ | Phenol | Higher | Stronger H-bonding |

| [C₈mim]⁺ | PF₆⁻ | Phenol | Lower | Weaker H-bonding |

| [BMIM]⁺ | NTf₂⁻ | Phenols | More Efficient | Lower viscosity, hydrophobicity |

| [BMIM]⁺ | PF₆⁻ | Phenols | Less Efficient | Higher viscosity |

This table is interactive and compiled from data presented in references scielo.br, mdpi.com, and dphen1.com.

Future Research Directions and Emerging Applications

Development of Sustainable Synthetic Routes to Fluorinated Phenols

The synthesis of fluorinated organic compounds, including fluorinated phenols, often involves harsh conditions or reagents that are not environmentally benign. A significant future research direction is the development of "green" or sustainable synthetic pathways. Traditional methods for producing fluorinated phenols can involve multiple steps and generate substantial waste. google.com Future efforts will likely focus on improving reaction efficiency and minimizing environmental impact.

Key research goals in this area include:

Catalyst Development : Investigating novel catalysts, such as those based on earth-abundant metals like copper, to facilitate fluorination under milder conditions. researchgate.net For instance, methods using copper(II) fluoride (B91410) have been explored as a greener route for producing fluoroaromatics. researchgate.net Similarly, palladium-catalyzed hydroxylation of aryl halides using water as the hydroxyl source represents a move towards more sustainable processes. organic-chemistry.org

Process Intensification : Exploring technologies like flow chemistry to improve safety, efficiency, and scalability. Flow protocols can allow for the use of reagents that are difficult to handle in batch processes and can lead to higher purity products. organic-chemistry.org

Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. This includes exploring direct C-H functionalization or hydroxylation techniques that avoid the use of pre-functionalized starting materials. organic-chemistry.orgacs.org

Alternative Reagents : Replacing hazardous reagents with safer, more sustainable alternatives. For example, research into using sulfuryl fluoride (SO₂F₂) in combination with a fluoride source offers a pathway for the deoxyfluorination of phenols using inexpensive reagents. acs.org

A comparison of traditional versus potential sustainable synthetic parameters is outlined below.

| Parameter | Traditional Methods | Future Sustainable Goals |

| Reagents | Often stoichiometric, hazardous oxidants or complex organometallics. researchgate.net | Catalytic systems, water as a reagent source, inexpensive and safer reagents like SO₂F₂. organic-chemistry.orgacs.org |

| Conditions | Often harsh (high temperature/pressure), multi-step processes. researchgate.net | Mild conditions (room temperature), one-pot reactions, microwave or light-assisted processes. organic-chemistry.orgchemistryviews.org |

| Solvents | Often chlorinated or other non-environmentally friendly solvents. | Greener solvents (e.g., water, 1,4-dioxane/H₂O biphasic systems) or solvent-free conditions. organic-chemistry.orgresearchgate.net |

| Byproducts | Significant generation of waste, difficult-to-separate byproducts. google.com | Minimal waste (high atom economy), benign byproducts (e.g., N₂). researchgate.net |

| Yield & Purity | Can be variable, requiring extensive purification. google.com | High yield and high purity to reduce downstream processing. google.com |

The development of these sustainable routes is crucial for making highly functionalized phenols like 3,5-Bis(trifluoromethylsulfonyl)phenol more accessible for broad application.

Exploration of Novel Catalytic Transformations and Synergistic Catalysis

The strong Brønsted acidity of this compound makes it a prime candidate for use as an organocatalyst. Future research will likely explore its application in new types of chemical transformations, particularly those leveraging synergistic catalysis, where the acidic phenol (B47542) works in concert with another catalyst (e.g., a transition metal) to achieve higher efficiency or novel reactivity. rsc.org

Emerging areas of investigation include:

Dual-Catalyst Systems : Designing reactions where the highly acidic phenol protonates a substrate, making it more susceptible to attack by a nucleophile generated by a second catalyst. This synergistic action between an acid site and a metal catalyst can significantly enhance reaction rates and selectivity, for example, in hydrogenation and C–O bond cleavage reactions. rsc.org

Frustrated Lewis Pairs (FLPs) : While not directly documented for this specific phenol, its strong acidity and sterically bulky trifluoromethylsulfonyl groups could potentially be used as the Brønsted acid component in FLP chemistry for small molecule activation.

C-H Functionalization : Using the phenol as a co-catalyst or ligand to direct the functionalization of C-H bonds, which is a major goal in modern organic synthesis for increasing molecular complexity efficiently. acs.org

Oxidative Coupling : Investigating the role of highly acidic phenols in guiding the oxidative coupling of other phenolic compounds to form valuable biphenyl (B1667301) or polycyclic structures. nih.gov The electronic properties of the catalyst can influence reaction outcomes in such couplings. nih.gov

The table below summarizes potential synergistic catalytic applications.

| Catalytic System | Role of Acidic Phenol | Potential Reaction | Research Goal |

| Phenol + Transition Metal (e.g., Ni, Pd) | Protonation/activation of substrate, stabilization of intermediates. | Hydrodeoxygenation, cross-coupling. rsc.orgacs.org | Cleavage of strong bonds (e.g., C-O) in biomass-derived molecules. rsc.org |

| Phenol + Enzyme | pH modulation, substrate activation. | Biocatalytic transformations. | Combining the selectivity of enzymes with the activating power of a strong acid. |

| Phenol + Photocatalyst | Proton source, electron transfer mediator. | Photoredox catalysis. | Driving thermodynamically challenging reactions with visible light. chemistryviews.org |

These explorations could lead to the discovery of new synthetic methodologies for preparing complex molecules under mild conditions.

Design of Next-Generation Materials Based on Highly Acidic Phenolic Scaffolds

The incorporation of this compound or similar highly acidic phenolic units into larger molecular architectures is a promising avenue for creating advanced materials with unique properties. The combination of high acidity, rigidity, and the specific interactions afforded by the sulfonyl groups can be harnessed to create functional polymers, networks, and composite materials.

Future research in this domain could focus on:

Proton-Conducting Membranes : Developing polymers or metal-organic frameworks (MOFs) incorporating this phenolic scaffold for use in fuel cells. The high acidity would facilitate efficient proton transport.

Chemosensors : Functionalizing polymers or surfaces with this phenol to create sensors for specific analytes. The strong hydrogen-bonding capability could be used for selective detection.

Advanced Composites and Coatings : Using the phenolic moiety to create metal-phenolic networks that can reinforce other materials or provide functional coatings. nih.gov Such networks have shown potential in biomedical applications like bone regeneration scaffolds by providing antioxidant properties and controlled release of bioactive ions. nih.govnih.gov

Supramolecular Frameworks : Employing the phenol as a building block in self-assembling systems. For example, phenolic hydroxyl groups have been used in the derivatization of graphene to create new 2D supramolecular structures. acs.org

The table below highlights potential material applications.

| Material Type | Key Property from Phenolic Scaffold | Potential Application |

| Polymers | High thermal stability, proton conductivity, specific binding sites. mdpi.com | Fuel cell membranes, high-performance insulators, separation membranes. |

| Metal-Phenolic Networks (MPNs) | Radical scavenging, ion release, photothermal properties. nih.gov | Bone regeneration scaffolds, drug delivery systems, functional coatings. nih.govnih.gov |

| Functionalized Nanomaterials | Surface charge/reactivity modification, directed self-assembly. | Graphene-based electronics, targeted drug delivery vehicles. acs.org |

| Composite Films | Enhanced mechanical properties, barrier function. | Food packaging, protective coatings. mdpi.com |

The design of these materials represents a shift towards "smart" systems that can respond to their environment or perform specific, targeted functions.

Advanced Spectroscopic and In Situ Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing its use and discovering new reactions. Future research will increasingly rely on advanced spectroscopic techniques, particularly those that allow for the observation of reactive intermediates and transition states in real-time (in situ).

Key areas for investigation include:

In Situ Spectroscopy : Utilizing techniques like in situ FT-IR and NMR spectroscopy to monitor reaction progress, identify transient species, and elucidate catalytic cycles. This provides direct evidence for proposed mechanisms rather than relying on end-point analysis.

Advanced NMR Techniques : Employing ¹⁹F NMR to probe the electronic environment of the trifluoromethyl groups, which are highly sensitive to changes in the molecule's interactions and chemical transformations.

X-ray Crystallography and Diffraction : Determining the solid-state structure of the phenol and its derivatives or complexes to understand intermolecular interactions, such as hydrogen bonding, which are crucial for its catalytic activity and material properties. nih.govmdpi.com X-ray diffraction can provide precise measurements of bond lengths and angles, offering insight into molecular configuration. nih.gov

Mass Spectrometry : Using advanced mass spectrometry techniques to characterize reaction products and intermediates, especially in complex mixtures.

| Technique | Information Gained | Relevance to this compound |

| In Situ FT-IR/NMR | Real-time concentration of reactants, intermediates, and products. | Elucidating catalytic cycles; understanding reaction kinetics. mdpi.com |

| ¹⁹F NMR Spectroscopy | Electronic environment of CF₃ groups; binding interactions. | Probing catalyst-substrate interactions; derivatization analysis. |

| X-ray Diffraction | Solid-state molecular structure, bond lengths/angles, crystal packing. mdpi.com | Understanding hydrogen bonding networks; structural basis for material properties. nih.gov |

| Hirshfeld Surface Analysis | Quantitative analysis of intermolecular interactions in the crystal. nih.gov | Visualizing and quantifying the forces (e.g., H-bonding, F···H contacts) that govern crystal packing. nih.gov |

These advanced analytical methods will be indispensable for moving from empirical observation to a rational, mechanism-based design of catalysts and materials.

Theoretical-Guided Discovery and Optimization of Analogues and Derivatives

Computational chemistry provides a powerful tool for accelerating the discovery and optimization of new molecules without the need for exhaustive experimental synthesis and testing. researchgate.net For a molecule like this compound, theoretical modeling can guide the design of analogues with fine-tuned properties.

Future research directions in this area are:

pKa Prediction : Using high-level Density Functional Theory (DFT) calculations to accurately predict the acidity (pKa) of new derivatives. researchgate.netnih.gov This allows for the in silico design of organocatalysts with a specific, desired acidity for a target reaction. Methods using explicit water molecules in the calculation have shown high accuracy for substituted phenols. researchgate.net

Reaction Mechanism Simulation : Modeling entire reaction pathways to calculate activation barriers, identify transition states, and predict product selectivity. This can help explain experimentally observed outcomes and guide the optimization of reaction conditions.

Screening of Derivatives : Creating virtual libraries of analogues by modifying the substituents on the phenolic ring and computationally screening them for desired properties, such as binding affinity to a target, stability, or electronic properties.

HOMO-LUMO Analysis : Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict the reactivity, stability, and electronic behavior of new derivatives. nih.gov

The table below illustrates how computational tools can guide research.

| Computational Method | Objective | Example Application for Phenol Derivatives |

| DFT Calculations (pKa) | Predict and tune acidity. nih.gov | Designing a catalyst with optimal acidity for a specific pH-sensitive reaction. |

| Molecular Dynamics (MD) | Simulate polymer/membrane structure and dynamics. | Predicting proton mobility in a newly designed fuel cell membrane. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model reactions in complex environments (e.g., with an enzyme). | Understanding how an acidic phenol analogue interacts with an enzyme active site. |

| HOMO-LUMO Calculation | Assess chemical reactivity and stability. mdpi.com | Screening for derivatives with a specific energy gap for optoelectronic applications. |

By integrating these theoretical approaches with experimental work, the development cycle for new catalysts and materials based on highly acidic phenolic scaffolds can be significantly shortened.

Q & A

Basic Research Questions

Q. How can researchers safely handle 3,5-Bis(trifluoromethylsulfonyl)phenol in laboratory settings?

- Methodological Answer : Strict personal protective equipment (PPE) is required, including nitrile gloves, chemical-resistant lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation exposure. In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, rinse with water for at least 15 minutes and seek medical attention . Storage should be in a cool, dry, well-ventilated area, away from incompatible substances like strong oxidizers or bases. Safety protocols align with those for structurally similar fluorinated phenols, as described in SDS guidelines .

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) are critical for structural confirmation. For purity assessment, gas chromatography (GC) with flame ionization detection (FID) or HPLC-UV is recommended. Fluorine-specific NMR (¹⁹F) is particularly useful for verifying trifluoromethyl group integrity . Differential scanning calorimetry (DSC) can assess thermal stability, as trifluoromethylsulfonyl groups may decompose above 200°C .

Q. What synthetic routes are documented for preparing derivatives of this compound?

- Methodological Answer : Electrophilic substitution reactions are common due to the electron-withdrawing nature of the trifluoromethylsulfonyl groups. For example, coupling with aryl halides via Ullmann or Buchwald-Hartwig reactions can yield biaryl derivatives. Sulfonation or phosphorylation reactions (e.g., synthesizing tris[3,5-bis(trifluoromethyl)phenyl]phosphine) require anhydrous conditions and catalysts like Pd(OAc)₂ . Reaction yields may vary depending on steric hindrance from the bulky substituents .

Advanced Research Questions

Q. How does this compound perform as a ligand in transition-metal catalysis?

- Methodological Answer : The strong electron-withdrawing trifluoromethylsulfonyl groups enhance metal-ligand coordination in catalytic systems. For instance, palladium complexes of this ligand show improved stability in cross-coupling reactions (e.g., Suzuki-Miyaura) under aerobic conditions. Researchers should optimize metal-to-ligand ratios (typically 1:2 or 1:3) and monitor reaction progress via in situ FTIR or X-ray crystallography to confirm complex formation . Contradictions in catalytic efficiency may arise from solvent polarity or trace moisture, requiring rigorous drying of reagents .

Q. What role does this compound play in designing ionic liquids for electrochemical applications?